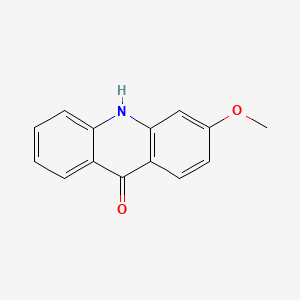

3-Methoxyacridin-9-one

描述

3-Methoxyacridin-9-one is a potassium channel antagonist . It has a chemical formula of C14H11NO2, an exact mass of 225.08, and a molecular weight of 225.247 . The elemental analysis shows that it contains Carbon (74.65%), Hydrogen (4.92%), Nitrogen (6.22%), and Oxygen (14.21%) .

Synthesis Analysis

The synthesis of acridine derivatives, including 3-Methoxyacridin-9-one, has been a subject of active research. The Bernthsen Acridine synthesis is one of the most popular and straightforward methods to produce acridine derivatives . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .Molecular Structure Analysis

The molecular structure of 3-Methoxyacridin-9-one is characterized by its planar aromatic rings . The nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and high molecular rigidity .Chemical Reactions Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Physical And Chemical Properties Analysis

3-Methoxyacridin-9-one is a solid powder . It is soluble in DMSO . It is stable enough for a few weeks during ordinary shipping and time spent in Customs .科学研究应用

Antiparasitic Properties

3-Methoxyacridin-9-one derivatives exhibit significant antiparasitic properties. Studies have shown that compounds in the 2-methoxyacridine series, particularly those with specific substitutions, demonstrate strong in vitro antiparasitic properties against Leishmania infantum. The antileishmanial activity of these compounds is influenced by the nature of substituents at specific positions, suggesting their potential as multitarget drugs targeting DNA metabolism and other biochemical pathways (Di Giorgio et al., 2003).

RNA Hydrolysis and Activation

Research indicates that 9-Amino-2-methoxyacridine derivatives are effective in RNA hydrolysis and activation. When conjugated with oligonucleotides, these compounds can lead to efficient site-selective RNA scission, suggesting their use in biochemical and genetic research. The efficiency of RNA hydrolysis is dependent on the acidity of the acridine and the structure of the linker used in the conjugate (Kuzuya et al., 2002).

DNA Interaction Studies

9-Methoxyacridin-9-one and its derivatives have been utilized in studies focusing on DNA interactions. These compounds, particularly those with specific substitutions, have been found to interact with DNA, leading to alterations such as unwinding and affecting enzyme activities. Such properties make them valuable tools in nucleic acid research and the study of DNA-binding compounds (Sinha et al., 1976).

Anticancer Activity

Certain derivatives of 9-Amino acridine, including those with 3-methoxyacridine moieties, have shown potential in anticancer research. These compounds, upon condensation with various cyclic imides, have exhibited significant in vitro anticancer activity against multiple human cancer cell lines. This suggests their potential in the development of new anticancer therapies (Kumar et al., 2015).

Fluorescence Probe Development

9-Methoxyacridin-9-one derivatives have been explored as fluorescence probes in drug-protein binding studies. These compounds exhibit fluorescence characteristics influenced by solvent and protein interactions, making them suitable for studying the interactions of drugs with proteins (Ma et al., 1974).

安全和危害

未来方向

The development of acridine derivatives, including 3-Methoxyacridin-9-one, with enhanced therapeutic potency and selectivity is a topic of ongoing research . It is strongly desired for thermally activated delayed fluorescence (TADF) compounds to possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously .

属性

IUPAC Name |

3-methoxy-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBWQPLAHHOFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210737 | |

| Record name | 3-Methoxyacridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyacridin-9-one | |

CAS RN |

61736-68-3 | |

| Record name | 3-Methoxyacridin-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061736683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyacridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

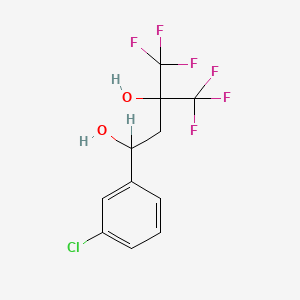

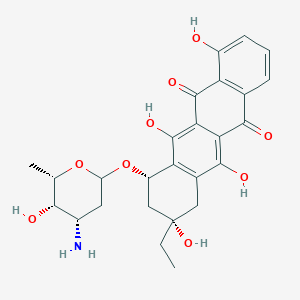

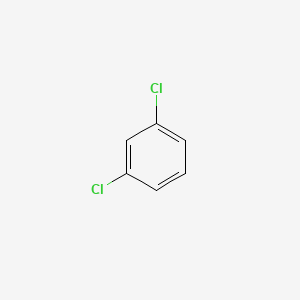

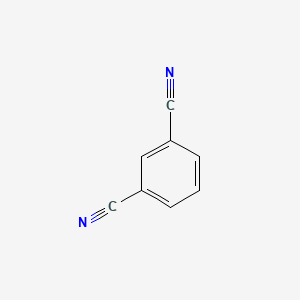

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。